Cas no 225240-67-5 (4-Piperidinecarboxylicacid, 1-acetyl-4-methyl-)

4-Piperidinecarboxylic acid, 1-acetyl-4-methyl-, is a specialized organic compound featuring a piperidine core substituted with an acetyl group at the 1-position and a methyl group at the 4-position, along with a carboxylic acid functionality. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying pharmacokinetic properties or enhancing molecular stability. Its acetyl and methyl substituents contribute to steric and electronic effects, enabling precise reactivity in heterocyclic chemistry. The carboxylic acid group further allows for derivatization, facilitating its use in amide or ester formation. Suitable for research applications, it offers synthetic flexibility in drug discovery and fine chemical development.
4-Piperidinecarboxylicacid, 1-acetyl-4-methyl- structure
225240-67-5 structure
Product Name:4-Piperidinecarboxylicacid, 1-acetyl-4-methyl-
CAS No:225240-67-5
MF:C9H15NO3
MW:185.220302820206
CID:244737
PubChem ID:19361808
Update Time:2025-06-07

4-Piperidinecarboxylicacid, 1-acetyl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinecarboxylicacid, 1-acetyl-4-methyl-
    • 1-acetyl-4-methylpiperidine-4-carboxylic acid
    • CCG-210301
    • EN300-651709
    • FT-0769874
    • SCHEMBL7440979
    • 225240-67-5
    • AKOS012424572
    • 4-Piperidinecarboxylic acid, 1-acetyl-4-methyl-
    • DTXSID50598366
    • Inchi: 1S/C9H15NO3/c1-7(11)10-5-3-9(2,4-6-10)8(12)13/h3-6H2,1-2H3,(H,12,13)
    • InChI Key: MPKUPQDAEPKIHZ-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CCN(C(C)=O)CC1)=O

Computed Properties

  • Exact Mass: 185.10525
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 57.6Ų

Experimental Properties

  • PSA: 57.61

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Additional information on 4-Piperidinecarboxylicacid, 1-acetyl-4-methyl-

Recent Advances in the Study of 4-Piperidinecarboxylic Acid, 1-Acetyl-4-Methyl- (CAS: 225240-67-5)

The compound 4-Piperidinecarboxylic acid, 1-acetyl-4-methyl- (CAS: 225240-67-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its piperidine core and acetyl-methyl substitution, serves as a versatile intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders, inflammation, and cancer.

One of the key areas of research involving 225240-67-5 is its role as a building block for the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors, which show promise in treating resistant forms of cancer. The study highlighted the compound's ability to modulate enzyme activity through its unique structural features, offering a new avenue for targeted therapy.

In addition to its applications in oncology, 4-Piperidinecarboxylic acid, 1-acetyl-4-methyl- has been investigated for its neuroprotective properties. Research published in ACS Chemical Neuroscience in early 2024 revealed that derivatives of this compound exhibit significant activity in reducing oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthetic pathways for 225240-67-5 have also been optimized in recent years, with a focus on improving yield and scalability. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method that enhances the efficiency of its production, making it more accessible for large-scale pharmaceutical applications. This advancement is expected to facilitate further research and development efforts involving this compound.

Despite these promising developments, challenges remain in the clinical translation of 4-Piperidinecarboxylic acid, 1-acetyl-4-methyl- derivatives. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through rigorous preclinical studies. Ongoing research aims to optimize the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their therapeutic potential.

In conclusion, 225240-67-5 continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its diverse applications, from cancer therapy to neuroprotection, underscore its versatility as a pharmacophore. Future studies will likely focus on refining its derivatives for clinical use, paving the way for innovative treatments in various medical fields.

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